molecular formula C16H23N3O B2666285 1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034208-85-8

1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea

Cat. No.: B2666285
CAS No.: 2034208-85-8
M. Wt: 273.38
InChI Key: DPUJLGNNRKFGTR-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea” are not provided in the sources I have access to .

Scientific Research Applications

Synthesis and Drug Development

  • Anticancer Drug Synthesis: An important intermediate for small molecule anticancer drugs is synthesized using similar compounds, demonstrating its utility in drug development (Zhang et al., 2019).
  • Aurora Kinase Inhibitors: Research into (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas, which are structurally related, has shown excellent inhibitory activities toward Aurora kinases A and B, indicating potential applications in treating malignant diseases (Defaux et al., 2014).

Conformational and Structural Studies

  • Conformational Studies: Pyrid-2-yl ureas have been studied for their conformational isomerism and cytosine complexation, which is critical for understanding their interaction with biological molecules (Chien et al., 2004).
  • Molecular Structure Analysis: The molecular structure of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, a compound with a similar structure, has been determined, providing insights into the conformation and potential reactivity of such compounds (Smith et al., 1978).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications (Mistry et al., 2011).

Chemical Reactions and Synthesis

  • Catalytic Reactions: NHC-stabilized gold(I) complexes have been used as catalysts for the heterocyclization of 1-(o-ethynylaryl)ureas, a reaction where compounds like 1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea could potentially play a role (Gimeno et al., 2010).

Medicinal Chemistry

  • Soluble Epoxide Hydrolase Inhibitors: Studies on N,N'-disubstituted ureas with a cyclohexane structure have shown potent activity against soluble epoxide hydrolase, an enzyme target in various diseases (Hwang et al., 2007).

Mechanism of Action

The mechanism of action of “1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea” is not specified in the sources I have access to. It’s important to note that the mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Properties

IUPAC Name

1-cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(19-15-4-2-1-3-5-15)18-10-12-8-14(11-17-9-12)13-6-7-13/h8-9,11,13,15H,1-7,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJLGNNRKFGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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